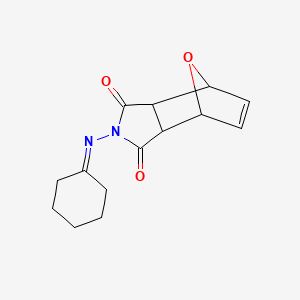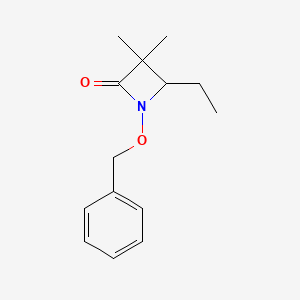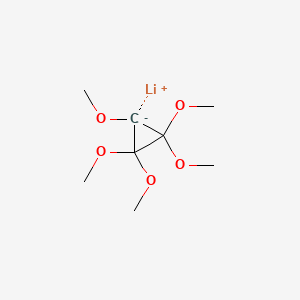
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is an organic compound characterized by its unique structure, which includes a phenanthrene and a phenyl group attached to an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane typically involves the reaction of phenanthrene and phenyl derivatives with an oxirane precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or other electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Propiedades
| 95460-00-7 | |
Fórmula molecular |
C24H20O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-phenanthren-1-yl-3-phenyloxirane |
InChI |
InChI=1S/C24H20O/c1-23(2)24(25-23,18-10-4-3-5-11-18)22-14-8-13-20-19-12-7-6-9-17(19)15-16-21(20)22/h3-16H,1-2H3 |
Clave InChI |
MLCKKBAJRUTQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC4=C3C=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)


![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

